molecular formula C7H5BrClF B1438721 2-Bromo-5-fluorobenzyl chloride CAS No. 857276-61-0

2-Bromo-5-fluorobenzyl chloride

Cat. No.: B1438721
CAS No.: 857276-61-0
M. Wt: 223.47 g/mol
InChI Key: OPMKPLUMLVBPET-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzyl chloride is a halogenated benzyl compound featuring bromine and fluorine substituents on the aromatic ring and a chloromethyl functional group. These compounds are critical intermediates in pharmaceutical synthesis, particularly for constructing benzazepines and other heterocyclic frameworks . The chloride variant likely shares similar reactivity patterns but differs in leaving group efficiency and physical properties due to the chlorine substituent.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMKPLUMLVBPET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655912
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
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Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857276-61-0
Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
Source CAS Common Chemistry
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Record name 1-Bromo-2-(chloromethyl)-4-fluorobenzene
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Record name 1-bromo-2-(chloromethyl)-4-fluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the reaction of 2-bromo-5-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions to introduce the chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-fluorobenzyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzyl chloride primarily involves its reactivity as an electrophile. The presence of bromine and fluorine atoms enhances its electrophilic nature, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group variations, positional isomerism, and industrial relevance:

2-Bromo-5-fluorobenzyl Bromide (CAS 112399-50-5)

  • Molecular Formula : C₇H₅Br₂F
  • Molecular Weight : 267.92
  • Physical Properties :
    • Melting Point: 34–35°C
    • Boiling Point: 89–90°C at 1 mmHg
    • Density: 1.92 g/mL
  • Applications : Used in alkylation reactions to synthesize benzazepines, demonstrating its utility as a versatile alkylating agent .
  • Key Difference : The bromine atom in the benzyl position enhances its leaving group ability compared to chlorine, making it more reactive in nucleophilic substitutions.

4-Bromo-2-fluorobenzyl Chloride (CAS 182344-18-9)

  • Molecular Formula : C₇H₅BrClF
  • Structural Isomerism : The bromine and fluorine substituents are positioned at the 4- and 2-positions, respectively, altering electronic and steric effects compared to the 2-bromo-5-fluoro isomer.
  • Implications : Positional differences influence reactivity in coupling reactions and metabolic stability in drug candidates .

2-Bromo-5-fluorobenzyl Alcohol (CAS 202865-66-5)

  • Molecular Formula : C₇H₆BrFO
  • Molecular Weight : 205.03
  • Applications : Serves as a precursor for further functionalization (e.g., oxidation to aldehydes or conversion to halides) .
  • Key Difference : The hydroxyl group enables participation in condensation or esterification reactions, unlike the chloride or bromide analogs.

2-Methylbenzyl Chloride (CAS 552-45-4)

  • Molecular Formula : C₈H₉Cl
  • Molecular Weight : 140.61
  • Applications : Used in organic synthesis for introducing benzyl groups; lacks halogen diversity, reducing its utility in fine chemical synthesis compared to bromo-fluoro analogs .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/mL) Key Application
2-Bromo-5-fluorobenzyl bromide 112399-50-5 C₇H₅Br₂F 267.92 34–35 89–90 (1 mmHg) 1.92 Pharmaceutical alkylation
4-Bromo-2-fluorobenzyl chloride 182344-18-9 C₇H₅BrClF Not reported Not reported Not reported Not reported Intermediate synthesis
2-Bromo-5-fluorobenzyl alcohol 202865-66-5 C₇H₆BrFO 205.03 Not reported Not reported Not reported Precursor for functionalization
2-Methylbenzyl chloride 552-45-4 C₈H₉Cl 140.61 Not reported Not reported Not reported General benzylation agent

Research Findings and Industrial Relevance

  • Reactivity Trends : Brominated benzyl halides (e.g., 2-Bromo-5-fluorobenzyl bromide) exhibit superior leaving group ability compared to chlorinated analogs, favoring SN2 reactions in drug intermediate synthesis .
  • Positional Isomerism : Substitutent positioning (e.g., 2-bromo-5-fluoro vs. 4-bromo-2-fluoro) significantly impacts electronic effects, altering reaction rates and product selectivity in cross-coupling reactions .
  • Pharmaceutical Applications : 2-Bromo-5-fluorobenzyl bromide is explicitly cited in the synthesis of benzazepines, highlighting its role in central nervous system drug development .

Biological Activity

2-Bromo-5-fluorobenzyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom at the second position and a fluorine atom at the fifth position of the benzyl ring. This unique substitution pattern significantly influences its reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various microbial strains. Its effectiveness is attributed to the presence of halogen substituents, which can enhance binding affinity to microbial targets. For instance, derivatives of this compound have shown activity against Neisseria meningitidis and Haemophilus influenzae with minimum inhibitory concentrations (MICs) in the range of 8 to 64 μg/mL .

2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving xenograft models, treatment with related compounds resulted in significant tumor regression, with reductions in tumor size by approximately 83% after 15 days of treatment . The mechanism appears to involve modulation of specific signaling pathways influenced by its structural components.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The halogen atoms may enhance binding affinity, leading to alterations in enzyme activity or receptor modulation. For example, studies suggest that compounds related to this compound can activate specific cellular pathways that are critical for cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a recent study, derivatives of this compound were tested against Chlamydia trachomatis. The results demonstrated a dose-dependent inhibition of chlamydial inclusion formation, with an IC50 value indicating effective antimicrobial action without significant cytotoxicity .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of compounds derived from this compound in nude rats with xenografted tumors. The study highlighted a substantial decrease in tumor size and metabolic activity post-treatment, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Data Summary

Biological Activity Target Organisms/Cells Observed Effects Reference
AntimicrobialN. meningitidis, H. influenzaeMICs: 8-64 μg/mL
AnticancerHuman tumor xenograftsTumor size reduction by 83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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